REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]=[O:8])=[CH:3][CH:2]=1.S(=O)(=O)(O)O.[CH3:14][O-:15].[Na+].[CH3:17]O>>[CH3:17][O:8][CH:7]([O:15][CH3:14])[C:4]1[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
sodium methylate
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
123.5 mL (112 mmoles) of trimethyl orthoformiate is added to the reaction mixture at room temperature
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
once cooled
|
Type
|
CUSTOM
|
Details
|
The white suspension obtained
|
Type
|
FILTRATION
|
Details
|
is filtered over celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC=NC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |